1-[2-(4-bromophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine
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Overview
Description
1-[2-(4-BROMOPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further connected to a dihydrobenzodiazole structure. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE typically involves multiple steps, starting with the preparation of the bromophenoxyethyl intermediate. This intermediate is then reacted with an appropriate benzodiazole precursor under controlled conditions to form the final product. Common reagents used in the synthesis include bromine, phenol derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, etherification, and cyclization, followed by purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-BROMOPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
1-[2-(4-BROMOPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-BROMOPHENOXY)ETHYL]PYRROLIDINE: Shares the bromophenoxyethyl group but differs in the core structure.
1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOLE-3-CARBALDEHYDE: Contains a similar bromophenoxyethyl group but has an indole core.
1-[2-(4-BROMOPHENOXY)ETHYL]-3-METHYLPYRROLIDINE: Similar bromophenoxyethyl group with a different pyrrolidine core.
Uniqueness
1-[2-(4-BROMOPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is unique due to its specific benzodiazole core structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular properties are advantageous.
Properties
Molecular Formula |
C17H18BrN3O |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-3-ethylbenzimidazol-2-imine |
InChI |
InChI=1S/C17H18BrN3O/c1-2-20-15-5-3-4-6-16(15)21(17(20)19)11-12-22-14-9-7-13(18)8-10-14/h3-10,19H,2,11-12H2,1H3 |
InChI Key |
MSAJZEGVBFKGAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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